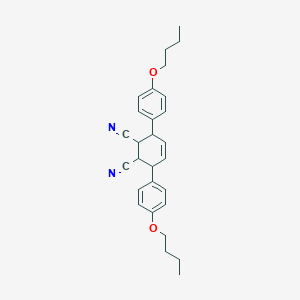![molecular formula C16H14ClNO2 B14387994 (2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one CAS No. 87723-32-8](/img/structure/B14387994.png)
(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes both chlorophenyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another compound with a similar structure used in organic synthesis.
Sulfur compounds: Share some chemical properties and reactivity patterns.
Uniqueness
(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87723-32-8 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imino-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-13-9-7-12(8-10-13)16(19)11-18-15-6-4-3-5-14(15)17/h3-11H,2H2,1H3 |
InChI Key |
GDEVDIZYEDNFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


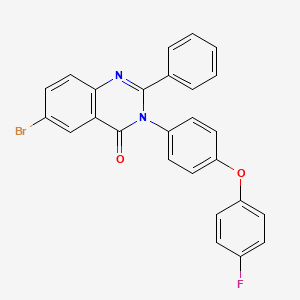
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
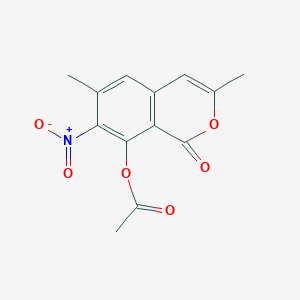

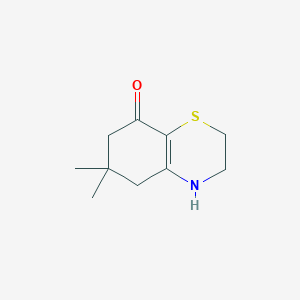
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
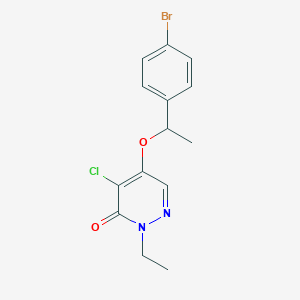
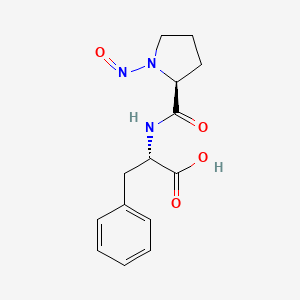

![4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B14387979.png)

